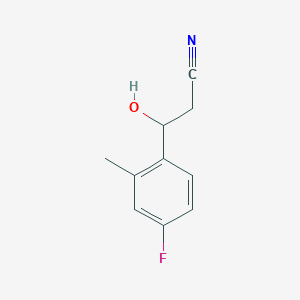

3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanenitrile

Description

3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanenitrile is a nitrile-containing organic compound featuring a fluorinated aromatic ring and a hydroxyl group. Key derivatives, such as 3-(4-Fluoro-2-methylphenyl)-3-oxopropanenitrile (CAS: 1040724-40-0), are listed in product catalogs for research use, though the hydroxy variant may have distinct reactivity or stability profiles .

Properties

IUPAC Name |

3-(4-fluoro-2-methylphenyl)-3-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-7-6-8(11)2-3-9(7)10(13)4-5-12/h2-3,6,10,13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSLIJHBIQFTGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The target compound is synthesized through the nucleophilic addition of cyanide to 4-fluoro-2-methylacetophenone. The carbonyl group is activated by protonation, enabling cyanide attack to form the tetrahedral intermediate, which subsequently tautomerizes to the cyanohydrin (Figure 1)1.

Reagents :

-

4-Fluoro-2-methylacetophenone

-

HCN or NaCN/KCN

-

Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

Procedure :

-

Dissolve 4-fluoro-2-methylacetophenone (1.0 eq) in aqueous ethanol.

-

Add NaCN (1.2 eq) and HCl (1.5 eq) at 0–5°C to generate HCN in situ.

-

Stir for 6–12 hours at room temperature.

-

Extract with dichloromethane, dry over MgSO₄, and concentrate21.

Yield : 65–78%

Purity : >90% (GC-MS)

Challenges

-

HCN’s toxicity necessitates strict safety protocols.

-

Competing side reactions (e.g., over-cyanation) require precise stoichiometry3.

Trimethylsilyl Cyanide (TMSCN)-Mediated Synthesis

Reaction Design

TMSCN serves as a safer cyanide source, reacting with the ketone under Lewis acid catalysis to form a silyl-protected intermediate, which is hydrolyzed to the cyanohydrin43.

Reagents :

-

4-Fluoro-2-methylacetophenone

-

TMSCN (1.1 eq)

-

ZnI₂ or BF₃·Et₂O (5 mol%)

Procedure :

-

Mix ketone and TMSCN in anhydrous THF at −20°C.

-

Add ZnI₂ and warm to 25°C for 4 hours.

-

Quench with 1M HCl, extract with EtOAc, and purify via column chromatography1.

Yield : 72–85%

Advantages : Avoids HCN handling; higher regioselectivity.

Organocatalytic Cyanation Using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

Methodology

TBD catalyzes the addition of methyl cyanoformate to ketones, forming stable cyanohydrin carbonates that are hydrolyzed to the target compound1.

Reagents :

-

4-Fluoro-2-methylacetophenone

-

Methyl cyanoformate (1.2 eq)

-

TBD (5 mol%)

Procedure :

-

React ketone with methyl cyanoformate in CH₂Cl₂ at 0°C.

-

Add TBD and stir for 2 hours.

-

Hydrolyze the carbonate with NaOH/MeOH to isolate the cyanohydrin1.

Yield : 80–88%

Purity : 95% (HPLC)

Multi-Step Synthesis via Aryl Halide Intermediates

Pathway Overview

This method involves bromination of 4-fluoro-2-methylpropiophenone followed by cyanation (Table 1)56.

Steps :

-

Bromination : Treat 4-fluoro-2-methylpropiophenone with Br₂/CH₃COOH to yield 3-bromo-4-fluoro-2-methylpropiophenone.

-

Cyanation : React with CuCN in DMF at 120°C for 6 hours.

Yield : 60–70%

Key Advantage : Applicable to sterically hindered ketones.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety |

|---|---|---|---|---|

| HCN/NaCN | 65–78 | 90–92 | Moderate | Hazardous |

| TMSCN | 72–85 | 93–95 | High | Safe |

| TBD-Catalyzed | 80–88 | 95–98 | High | Moderate |

| Multi-Step | 60–70 | 85–90 | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the nitrile group.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under elevated temperatures to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-Fluoro-2-methylphenyl)-3-oxopropanenitrile or 3-(4-Fluoro-2-methylphenyl)-3-carboxypropanenitrile.

Reduction: Formation of 3-(4-Fluoro-2-methylphenyl)-3-aminopropanenitrile.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s fluoro-substituted phenyl ring and hydroxyl group enable it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in its reactivity and interaction with biological molecules. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

- Functional Group Impact: Replacing the hydroxyl group with an oxo (as in 1040724-40-0) eliminates hydrogen-bonding capacity, reducing solubility in polar solvents and altering reactivity in nucleophilic additions .

Substituent and Steric Effects

Compounds like 3-(4-(tert-butyldimethylsilyloxy)phenyl)-3-oxopropanenitrile () incorporate bulky silyl protecting groups, which enhance stability during synthetic steps but require deprotection for final applications. In contrast, the methyl and fluorine substituents in the target compound offer moderate steric hindrance, balancing reactivity and stability .

Stereochemical Considerations

Chiral analogues, such as (S)- and (R)-3-(4'-bromophenyl)-3-hydroxypropanenitrile (), highlight the importance of stereochemistry in pharmacological activity. The target compound’s chiral center may similarly influence its enantioselective interactions with enzymes or receptors, though specific data are unavailable in the evidence .

Thermal and Chemical Stability

Thermolysis studies of 3-hydroxypropanenitrile derivatives () suggest that the hydroxyl and nitrile groups may undergo decomposition under elevated temperatures, forming reactive intermediates. Stability comparisons with oxo or silyl-protected derivatives () would be critical for industrial applications .

Biological Activity

3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanenitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHFNO

- Molecular Weight : 219.23 g/mol

- CAS Number : Not specified in the available literature.

The compound features a hydroxyl group and a nitrile group, which are critical for its biological activity. The presence of the fluorine atom on the phenyl ring may enhance lipophilicity and influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Preparation of Starting Materials : The synthesis often begins with commercially available precursors that can be modified through nucleophilic substitution or electrophilic aromatic substitution.

- Formation of Hydroxyl and Nitrile Groups : Hydroxylation reactions followed by nitrile formation are crucial steps in achieving the desired compound structure.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated significant cytotoxic effects. The mechanism appears to involve apoptosis induction, characterized by DNA fragmentation and activation of caspases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby disrupting cancer cell proliferation.

- Receptor Modulation : The compound could also modulate receptor activity, influencing signaling pathways associated with cell survival and apoptosis.

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Table 2: Anticancer Activity Summary

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis |

| HeLa | 15 | Caspase activation |

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria, demonstrating its potential as a novel antimicrobial agent .

- Evaluation in Cancer Research : Another research article reported on the compound's ability to induce apoptosis in cancer cell lines through mitochondrial pathways, suggesting further investigation into its use as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.